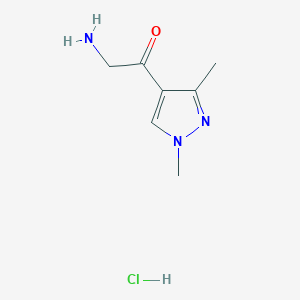

![molecular formula C10H7F3N2O B2836178 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol CAS No. 1340495-19-3](/img/structure/B2836178.png)

2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

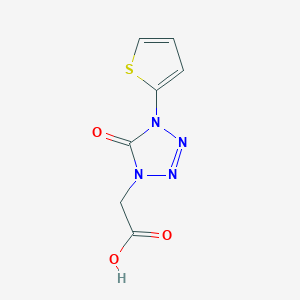

“2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H . This indicates the presence of a benzene ring substituted with a trifluoromethyl group and a pyrazol group .Aplicaciones Científicas De Investigación

Biological Activities of Synthesized Phenothiazines

Research on phenothiazines, which share structural similarities with pyrazole-based compounds, indicates significant biological activities. Phenothiazines with various substituents, including the pyrazole ring, have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological activities. The activities result from interactions with biological systems, including pharmacophoric substituents' interactions, π-π interactions, and lipophilic characteristics facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, specifically, have gained attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, aiming to explore novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Chemical Inhibitors of Cytochrome P450 Isoforms

In the context of drug metabolism and potential drug-drug interactions, research on chemical inhibitors of cytochrome P450 isoforms, including compounds related to pyrazoles, has been pivotal. These studies help in understanding the metabolism of various drugs and predicting possible interactions when multiple drugs are administered (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Direcciones Futuras

The future directions for the study and application of “2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” and similar compounds are promising. The unique properties of trifluoromethylpyridine derivatives make them important ingredients for the development of agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)pyrazol-1-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USALPUWZEKCNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

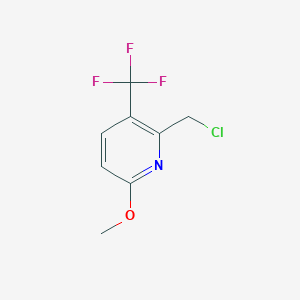

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

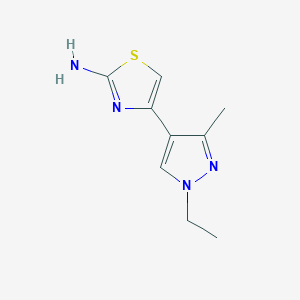

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

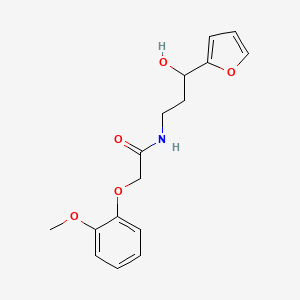

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)

![3-Methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2836114.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)